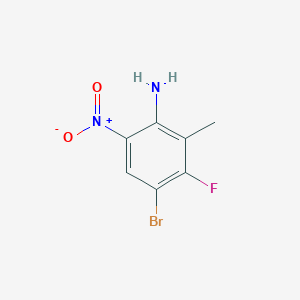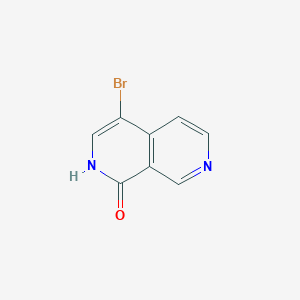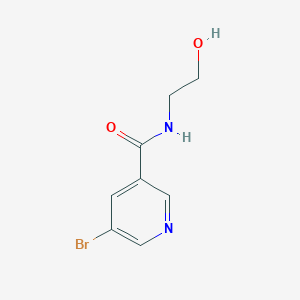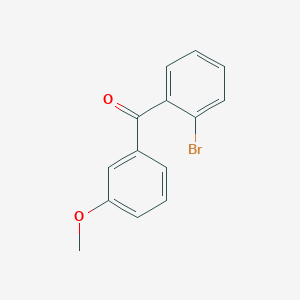
4-Brom-3-fluor-2-methyl-6-nitroanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as 2,6-dibromo-4-nitroaniline and 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multi-step processes that include nitration, bromination, and other reactions. For instance, the preparation of 2,6-dibromo-4-nitroaniline is achieved using bromide–bromate salts in an aqueous acidic medium . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves steps like nitration, chlorination, N-alkylation, reduction, and condensation . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluoro-2-methyl-6-nitroaniline.
Molecular Structure Analysis
The molecular structure and electronic properties of a related Schiff-base compound were investigated using various spectroscopic methods and theoretical calculations . Techniques such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction were employed, along with DFT calculations, to understand the geometry, vibrational frequencies, and electronic properties . These methods could be applied to 4-Bromo-3-fluoro-2-methyl-6-nitroaniline to determine its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-Bromo-3-fluoro-2-methyl-6-nitroaniline, but they do discuss reactions of structurally similar compounds. For example, the formation of a crystalline complex with 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide and a dinucleoside monophosphate is described . Additionally, the hydrogen bonding in isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide is discussed . These studies suggest that 4-Bromo-3-fluoro-2-methyl-6-nitroaniline may also form specific interactions and complexes, which could be explored in further research.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in the context of their synthesis and structural analysis. For example, the polarizability and hyperpolarizability properties of a Schiff-base molecule were calculated and interpreted theoretically . The solubility, crystallinity, and stability of complexes containing 2-methyl-4-nitroaniline are also described . These properties are crucial for understanding the behavior of these compounds in various environments and could be relevant to 4-Bromo-3-fluoro-2-methyl-6-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Design von CK2-Inhibitoren
Diese Verbindung wird beim Design und der Synthese von Inhibitoren für Casein-Kinase 2 (CK2) verwendet, einer Proteinkinase, die an verschiedenen zellulären Prozessen beteiligt ist. CK2-Inhibitoren haben potenzielle therapeutische Anwendungen bei der Behandlung von Krebs, da CK2 in Tumorzellen häufig überexprimiert wird .
Studien zur Behandlung des metabolischen Syndroms
Im Bereich der metabolischen Forschung wird 4-Brom-3-fluor-2-methyl-6-nitroanilin in Docking-Studien neuer Telmisartan-Glitazone-Hybridanaloga verwendet. Diese Studien zielen darauf ab, Behandlungen für das metabolische Syndrom zu entwickeln, eine Ansammlung von Erkrankungen, die das Risiko für Herzerkrankungen, Schlaganfall und Diabetes erhöhen .
Proteomforschung
Als biochemisches Werkzeug wird diese Verbindung in der Proteomik eingesetzt, um die Proteinexpression, -modifikation und -interaktion zu untersuchen. Ihre Rolle in der Proteomik kann zu einem tieferen Verständnis zellulärer Funktionen und der Entwicklung neuer Diagnostika und Therapeutika führen .
Materialwissenschaft: Synthese photoaktiver Materialien
Die Derivate der Verbindung werden wegen ihrer photoaktiven Eigenschaften synthetisiert. Diese Materialien sind entscheidend für die Entwicklung lichtresponsiver intelligenter Materialien mit Anwendungen in der Datenspeicherung, Sensorik und molekularen Schaltern .
Chemische Synthese und Charakterisierung
This compound dient als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener chemischer Verbindungen. Seine Charakterisierung ist wichtig, um seine Reaktivität und Eigenschaften in verschiedenen chemischen Reaktionen zu verstehen .
Sicherheits- und Umweltauswirkungsstudien
Das Sicherheitsprofil der Verbindung, einschließlich ihrer toxikologischen Wirkungen, wird untersucht, um eine sichere Handhabung und Verwendung im Forschungsumfeld zu gewährleisten. Darüber hinaus werden ihre Umweltauswirkungen bewertet, um geeignete Entsorgungs- und Managementstrategien zu entwickeln .
Safety and Hazards
Zukünftige Richtungen
The compound is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . This suggests that it may have potential applications in the development of treatments for metabolic syndrome in the future.
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-2-methyl-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDOVOFDXMMLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)


![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)






![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)